1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group, making it an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride: This compound has a hydroxyl group in place of one of the hydrogen atoms on the cyclobutane ring.
3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride: This compound has the amino group positioned differently on the cyclobutane ring.
Uniqueness
1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its rigid cyclobutane ring structure provides conformational stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2763779-81-1 |
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Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
1-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(2)3-4-7(6,8)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H |
InChI Key |
ZKECTLWYHOLJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(C(=O)O)N)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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